N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with hydrazine hydrate and a suitable aldehyde or ketone. The reaction typically proceeds under reflux conditions in the presence of a catalyst such as acetic acid. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives to highlight its uniqueness:
N-(2,3-Dimethylphenyl)-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound has a similar pyrazole core but with additional functional groups that may confer different biological activities.
N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine: This compound differs in the position of the methyl groups on the phenyl ring, which can affect its chemical reactivity and biological properties.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the desired biological activities.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-4-3-5-11(9(8)2)14-10-6-12-13-7-10/h3-7,14H,1-2H3,(H,12,13) |
InChI Key |
SKXMWYBJHORZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CNN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.